Cas no 637008-54-9 (boc-2-amino-4-bromobutanoic acid)
boc-2-amino-4-bromobutanoic acid Chemical and Physical Properties
Names and Identifiers
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- boc-2-amino-4-bromobutanoic acid
- Butanoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-
- 2-amino-4-bromo-2-[(2-methylpropan-2-yl)oxy-oxomethyl]butanoic acid
- 2-azanyl-4-bromanyl-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid
- A834478
- AG-G-36919
- CTK5B9697
- 4-Bromo-2-((tert-butoxycarbonyl)amino)butanoic acid
- AKOS027382240
- Boc-(S)-2-amino-4-bromobutyric acid
- 4-bromo-2-t-butoxycarbonylaminobutanoic acid
- 4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid
- SCHEMBL2062994
- 637008-54-9
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- Inchi: 1S/C9H16BrNO4/c1-9(2,3)15-8(14)11-6(4-5-10)7(12)13/h6H,4-5H2,1-3H3,(H,11,14)(H,12,13)
- InChI Key: MNLNTCJWJBWEJJ-UHFFFAOYSA-N
- SMILES: BrCCC(C(=O)O)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 281.02628
- Monoisotopic Mass: 281.02627g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 7
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 75.6Ų
Experimental Properties
- Density: 1.427
- Boiling Point: 388.6°C at 760 mmHg
- Flash Point: 188.8°C
- Refractive Index: 1.502
- PSA: 75.63
boc-2-amino-4-bromobutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739669-1g |
4-Bromo-2-((tert-butoxycarbonyl)amino)butanoic acid |
637008-54-9 | 98% | 1g |
¥3721.00 | 2024-05-05 | |
| Ambeed | A608292-1g |
4-Bromo-2-((tert-butoxycarbonyl)amino)butanoic acid |
637008-54-9 | 98% | 1g |
$443.0 | 2025-04-18 |
boc-2-amino-4-bromobutanoic acid Suppliers
boc-2-amino-4-bromobutanoic acid Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on boc-2-amino-4-bromobutanoic acid
Comprehensive Overview of Boc-2-Amino-4-Bromobutanoic Acid (CAS No. 637008-54-9): Properties, Applications, and Industry Insights
Boc-2-amino-4-bromobutanoic acid (CAS No. 637008-54-9) is a specialized N-Boc-protected amino acid derivative widely utilized in pharmaceutical research, peptide synthesis, and organic chemistry. This compound features a bromine substituent at the 4-position of its butanoic acid backbone, offering unique reactivity for cross-coupling reactions and molecular modifications. Its tert-butoxycarbonyl (Boc) protecting group ensures stability during synthetic processes, making it indispensable for constructing complex peptides and bioactive molecules.
In recent years, the demand for custom peptide synthesis and small-molecule drug discovery has surged, driven by advancements in cancer therapeutics and neurological disorder research. Researchers frequently search for "Boc-protected amino acids" or "4-bromobutanoic acid derivatives" to identify building blocks for targeted drug delivery systems. The bromine atom in Boc-2-amino-4-bromobutanoic acid enables palladium-catalyzed couplings, such as Suzuki or Heck reactions, aligning with trends in green chemistry and catalyst optimization.
The compound's molecular formula (C9H16BrNO4) and weight (282.13 g/mol) are critical for stoichiometric calculations in solid-phase peptide synthesis (SPPS). Its crystalline powder form and solubility in polar solvents like DMF or DMSO facilitate laboratory handling. Industry professionals often inquire about "Boc-2-amino-4-bromobutanoic acid solubility" or "storage conditions for brominated amino acids," emphasizing the need for moisture-free environments to prevent deprotection.
Emerging applications include its role in linker chemistry for antibody-drug conjugates (ADCs), a hot topic in precision medicine. The bromine moiety allows selective conjugation with thiol-containing biomolecules, addressing search queries like "how to modify peptides with bromoalkyl groups." Additionally, its compatibility with automated peptide synthesizers supports high-throughput screening, a growing trend in AI-driven drug design platforms.
From a regulatory perspective, Boc-2-amino-4-bromobutanoic acid is classified as a non-hazardous research chemical under standard handling protocols. However, users frequently seek "MSDS for Boc-protected bromo acids" to ensure compliance with laboratory safety guidelines. The compound’s stability at room temperature (typically stored at 2–8°C) and compatibility with microwave-assisted synthesis further enhance its practicality.
In summary, Boc-2-amino-4-bromobutanoic acid (CAS No. 637008-54-9) bridges gaps between traditional organic synthesis and cutting-edge bioconjugation technologies. Its versatility in peptide elongation, side-chain functionalization, and material science positions it as a cornerstone in modern chemical research, resonating with trending searches like "innovative uses of halogenated amino acids" and "Boc deprotection methods 2024."
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